3-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
“3-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide” is an organic compound . It belongs to the class of compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as the one , involves methods for the preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of these compounds is a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple rings and functional groups . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring contributes to its interesting and unusual physical, chemical, and biological properties .
Scientific Research Applications
Medicinal Chemistry Applications
Fluorinated compounds and benzamides play a crucial role in medicinal chemistry, often serving as key components in the synthesis of pharmaceutical agents with potent biological activities. For example, the development of new synthesis routes for benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity illustrates the importance of such compounds in antiviral drug discovery (Hebishy, Salama, & Elgemeie, 2020). Similarly, the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, which include substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, underscores the potential of fluorinated benzamides in cancer therapy (Schroeder et al., 2009).
Organic Synthesis and Chemical Biology
Fluorinated heterocycles and benzamide derivatives are also pivotal in organic synthesis and chemical biology, serving as building blocks for constructing complex molecules with desired biological functions. The synthesis of fluorinated pyrazoles and their application as building blocks in medicinal chemistry highlight the versatility and significance of fluorinated compounds in designing molecules with specific properties (Surmont et al., 2011). Moreover, the development of efficient synthesis methods for trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, known for their biological activities, exemplifies the innovative approaches to incorporating fluorine atoms into bioactive molecules (Jismy, Akssira, Knez, Guillaumet, Gobec, & Abarbri, 2019).
Neurodegenerative and Neuropsychiatric Applications
Certain benzamide derivatives have been explored for their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. The discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1) for the treatment of cognitive deficits, such as those found in schizophrenia and Alzheimer's disease, indicates the therapeutic potential of benzamide derivatives in central nervous system disorders (Li et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Biochemical Pathways
It’s worth noting that fluoropyridines, which this compound is a part of, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Result of Action
Similar compounds have exhibited significant activity againstMycobacterium tuberculosis H37Ra .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . For instance, compounds with a pyridazin-3-yl group have been shown to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Cellular Effects
Similar compounds have been shown to have significant activity against Mycobacterium tuberculosis H37Ra, indicating that they may influence cellular processes related to this bacterium .
Molecular Mechanism
The molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Temporal Effects in Laboratory Settings
Similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Dosage Effects in Animal Models
Similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Metabolic Pathways
Similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Transport and Distribution
Similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Subcellular Localization
Similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Properties
IUPAC Name |
3-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-13-7-8-21-18(11-13)24-17-6-5-16(25-26-17)22-9-10-23-19(27)14-3-2-4-15(20)12-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,27)(H,21,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLQBTSJGAVUHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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